

Physical and chemical properties of 1-Benzosuberone

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Compound of Interest

Compound Name: 1-Benzosuberone

Cat. No.: B052882

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An In-depth Technical Guide to 1-Benzosuberone

Introduction

1-Benzosuberone, also known by its IUPAC name 6,7,8,9-tetrahydrobenzo[1]annulen-5-one, is a cyclic ketone with a chemical structure featuring a benzene ring fused to a seven-membered cycloheptanone ring.[2] It serves as a crucial intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[3][4] Its unique bicyclic structure makes it a valuable scaffold for creating complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and derivatization, and key safety information for researchers and drug development professionals.

Physicochemical and Identification Data

Quantitative data for **1-Benzosuberone** has been compiled from various sources to provide a detailed reference.

Table 1: Chemical Identifiers and Formula

Identifier	Value	Source
IUPAC Name	6,7,8,9-tetrahydrobenzo[1]annulen-5-one	[2][5]
CAS Number	826-73-3	[2][5][6][7][8]
Molecular Formula	C ₁₁ H ₁₂ O	[2][5][6][7][8]
Molecular Weight	160.21 g/mol	[2][6][7][8]
EC Number	212-558-4	[6]
MDL Number	MFCD00004144	[6]
Synonyms	Benzosuberone, 1-Benzosuberanone, 6,7,8,9-Tetrahydro-5H-benzocyclohepten-5-one	[2][3][5][6][7]
InChI Key	KWHUHTFXMNQHAA-UHFFFAOYSA-N	[2][3][5]
Canonical SMILES	<chem>C1CCC(=O)C2=CC=CC=C2C1</chem>	[2]

Table 2: Physical Properties

Property	Value	Source
Appearance	Clear, light yellow liquid	[1][3]
Form	Liquid	[6][9]
Melting Point	129 - 131 °C (Note: This appears anomalous, most sources list as liquid at RT)	[1]
Boiling Point	270 °C (lit.)	[1][6][9]
Density	1.071 g/mL at 25 °C (lit.)	[1][9]
Refractive Index	n _{20/D} 1.564 (lit.)	[1][6][9]
Water Solubility	0.16 g/L (at 25 °C)	[1][3]
Vapor Pressure	0.006 mmHg (at 25 °C)	[1]
LogP (Octanol/Water)	3.09	[1]
Heat of Vaporization	51.25 kJ/mol	[1]

Table 3: Safety and Hazard Information

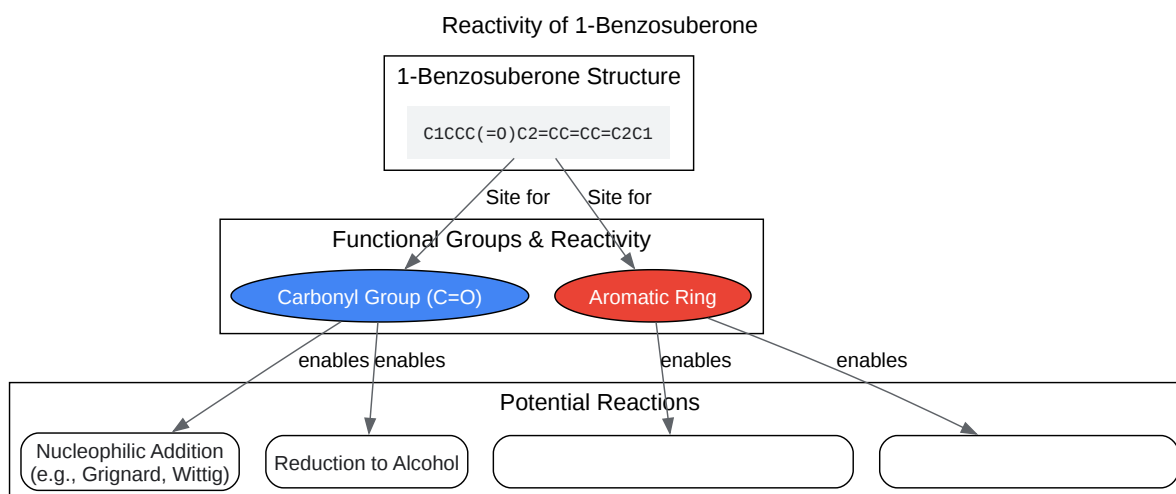
Parameter	Value	Source
Flash Point	113 °C (235.4 °F) - closed cup	[6]
Hazard Statements	Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.	[2]
Storage Class	10 - Combustible liquids	[6]
Personal Protection	Eyeshields, gloves, multi-purpose combination respirator cartridge.	[6]

Chemical Properties and Reactivity

1-Benzosuberone's reactivity is characterized by the presence of a carbonyl group and an aromatic ring, making it a versatile substrate for various organic transformations.

- **Stability:** It should be stored in a cool, dry place away from direct sunlight.^[3] It is a combustible liquid.^[6]
- **Reactivity:** As a ketone, it can undergo reactions at the carbonyl group, such as nucleophilic addition, reduction to an alcohol, and formation of enamines or enolates. The adjacent aromatic ring can undergo electrophilic substitution, although the carbonyl group is deactivating. Its primary use is as a key intermediate in the synthesis of more complex molecules, including benzosuberene-based tubulin polymerization inhibitors and other novel benzosuberone derivatives.^[4]^[10]

The following diagram illustrates the relationship between the functional groups of **1-Benzosuberone** and its potential reaction sites.



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Caption: Relationship between **1-Benzosuberone**'s structure and its reactivity.

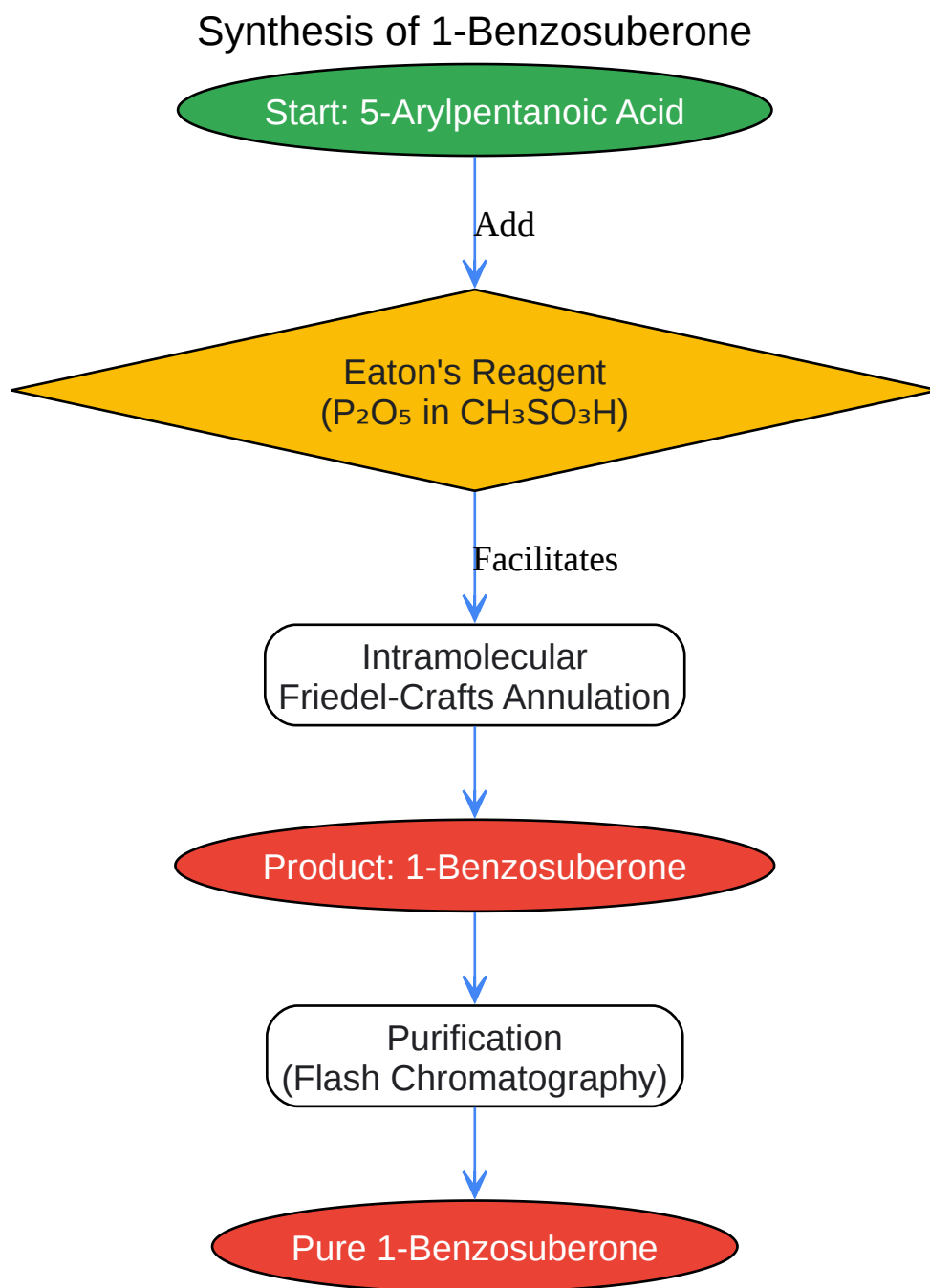
Experimental Protocols

Detailed methodologies for the synthesis of **1-Benzosuberone** and its subsequent derivatization are critical for its application in research.

Protocol 1: Synthesis of 1-Benzosuberone via Intramolecular Friedel-Crafts Annulation

This protocol describes the cyclization of a carboxylic acid precursor to form the benzosuberone core. This method is a foundational technique for creating this class of compounds.^[10]

Workflow Diagram:



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Caption: Workflow for the synthesis of **1-Benzosuberone**.

Methodology:

- Reaction Setup: A solution of the precursor, 5-(2',3'-dimethoxyphenyl)pentanoic acid, is prepared.[10]

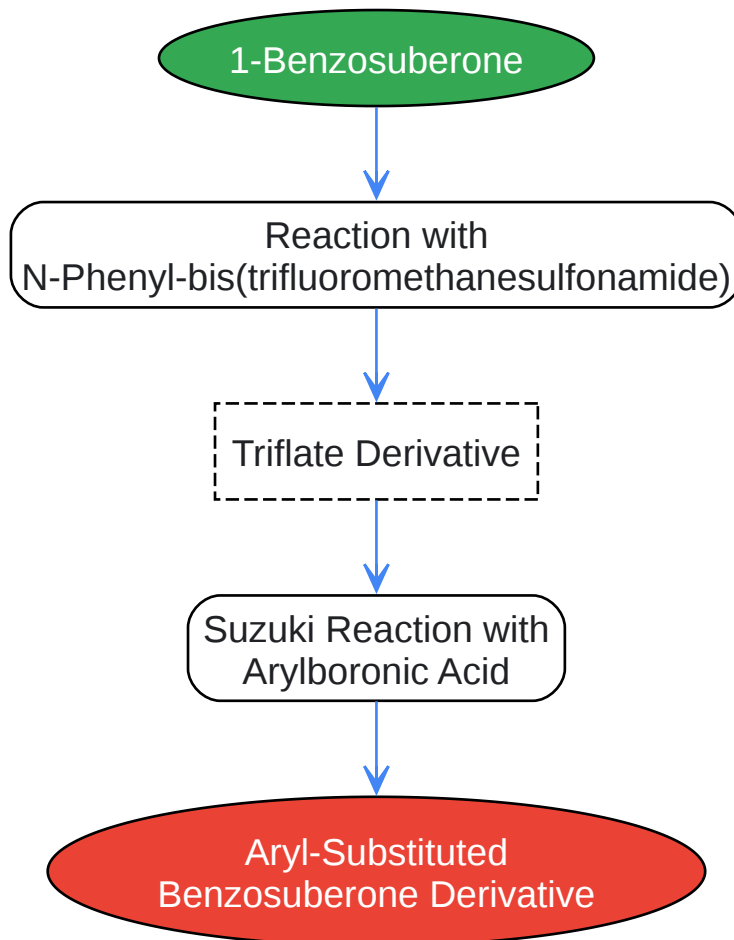
- Cyclization: Eaton's reagent (7.7 weight percent P_2O_5 in methanesulfonic acid) is added to the solution.^[10] The reaction mixture is stirred, facilitating an intramolecular Friedel-Crafts annulation.^[10]
- Workup: The reaction is quenched by pouring it over ice and neutralizing with sodium bicarbonate. The aqueous mixture is then extracted multiple times with ethyl acetate (EtOAc).^[10]
- Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure.^[10]
- Purification: The crude product is purified by flash chromatography using a silica gel column with a gradient of ethyl acetate in hexanes to yield the pure benzosuberone analog.^[10]

Protocol 2: Synthesis of Benzosuberone Derivatives via Suzuki Coupling

This protocol outlines a general method for derivatizing the **1-Benzosuberone** scaffold, demonstrating its utility as a starting material for creating libraries of compounds for drug discovery.^[4]

Workflow Diagram:

Derivatization of 1-Benzosuberone



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Caption: General workflow for synthesizing derivatives from **1-Benzosuberone**.

Methodology:

- Formation of Enol Triflate: **1-Benzosuberone** is first treated with a base like sodium bis(trimethylsilyl)amide (NaHMDS) and a triflating agent such as N-Phenyl-bis(trifluoromethanesulfonamide) (PhNTf₂) in an appropriate solvent like THF at low temperatures (-78 °C to room temperature).[4] This converts the ketone into a more reactive enol triflate intermediate.[4]
- Suzuki Coupling: The resulting triflate derivative is then subjected to a Suzuki coupling reaction. This involves reacting the intermediate with a desired arylboronic acid in the

presence of a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$) and a base (e.g., Na_2CO_3) in a solvent mixture such as toluene/ethanol/water.

- **Workup and Purification:** After the reaction is complete, a standard aqueous workup is performed, followed by extraction with an organic solvent. The crude product is then purified, typically using column chromatography, to yield the final aryl-substituted benzosuberone derivative.

Spectral Information

Spectral data is essential for the structural confirmation of **1-Benzosuberone**. The National Institute of Standards and Technology (NIST) Chemistry WebBook provides access to IR and mass spectrometry data.^{[5][11]} Additionally, ^1H NMR and ^{13}C NMR spectra are available through various chemical databases, which are crucial for confirming the proton and carbon environments within the molecule.^[12]

- **Mass Spectrum (Electron Ionization):** The molecular ion peak is observed at $m/z = 160$, corresponding to the molecular weight of the compound.^[12]
- **Infrared (IR) Spectrum:** A strong absorption band characteristic of a conjugated ketone $\text{C}=\text{O}$ stretch is expected around $1680\text{-}1660\text{ cm}^{-1}$.
- **^1H NMR Spectrum:** The spectrum would show characteristic signals for the aromatic protons and the aliphatic protons of the seven-membered ring.
- **^{13}C NMR Spectrum:** The spectrum would display signals for the carbonyl carbon (around 200 ppm), aromatic carbons, and aliphatic carbons.

Conclusion

1-Benzosuberone is a well-characterized compound with a rich chemistry that makes it an important building block in medicinal chemistry and organic synthesis. Its defined physical properties, predictable reactivity, and established synthetic protocols enable its use in the creation of diverse and complex molecules. This guide provides foundational technical information to support researchers and developers in leveraging the full potential of this versatile chemical scaffold.

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